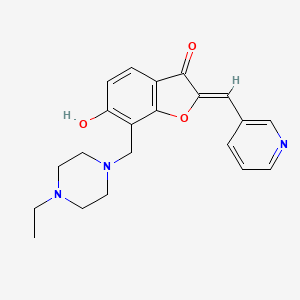

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

This compound belongs to a class of benzofuran derivatives characterized by a fused benzofuran-3(2H)-one core substituted with a pyridinylmethylene group at position 2, a hydroxy group at position 6, and a 4-ethylpiperazinylmethyl moiety at position 5. The Z-configuration of the exocyclic double bond (C2 position) is critical for its spatial orientation and interaction with biological targets . The ethylpiperazine substituent may enhance solubility and blood-brain barrier penetration, while the pyridinyl group contributes to π-π stacking interactions in enzyme binding pockets .

Properties

IUPAC Name |

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-2-23-8-10-24(11-9-23)14-17-18(25)6-5-16-20(26)19(27-21(16)17)12-15-4-3-7-22-13-15/h3-7,12-13,25H,2,8-11,14H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJYFILZGPGGSP-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, anticancer, and other therapeutic effects.

1. Antimicrobial Activity

Benzofuran derivatives, including the compound , have shown significant antimicrobial properties. A systematic review highlighted that benzofuran compounds exhibit activity against various pathogens, including bacteria and fungi. The presence of specific substituents on the benzofuran ring influences their efficacy. For instance, compounds with halogen or hydroxyl groups at positions 4, 5, or 6 have demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 23 |

| Compound B | E. coli | 24 |

| Compound C | K. pneumoniae | 20 |

2. Anti-inflammatory Properties

Research indicates that certain benzofuran derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β. The compound under investigation has been associated with decreased expression of iNOS and COX-2 in vitro when tested in stimulated microglia .

Case Study:

A study demonstrated that a related benzofuran derivative effectively reduced inflammation markers in a mouse model of acute lung injury, suggesting potential therapeutic applications in respiratory diseases .

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. In vitro studies reported an IC50 value of approximately 58 µM for the inhibition of MCF-7 cell proliferation .

Table 2: Anticancer Activity of Related Benzofuran Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 58 |

| Compound E | A549 | 45 |

The biological activity of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.

- Modulation of Signaling Pathways: It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) with variations in substituents, which influence physicochemical properties, binding affinity, and pharmacokinetics.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

*Calculated based on core structure and substituents.

Key Observations

The 4-methylpiperidine group () introduces steric hindrance, possibly reducing solubility but enhancing metabolic stability .

Aromatic Group Interactions: The pyridin-3-ylmethylene group (target compound) facilitates π-π stacking with AChE’s catalytic site, similar to 2-thienylmethylene (), which leverages sulfur’s polarizability for stronger van der Waals interactions .

Synthetic Pathways: These compounds are synthesized via coumarin-to-benzofuran rearrangements (), a method noted for its efficiency in generating diverse benzofuran scaffolds . Crystallographic tools like SHELX and ORTEP-3 () are critical for confirming Z/E configurations and molecular conformations .

In contrast, the 3-(2-methoxyphenyl)allylidene group () may broaden applications to inflammatory disorders due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.